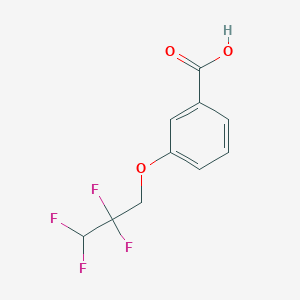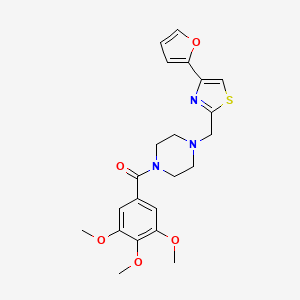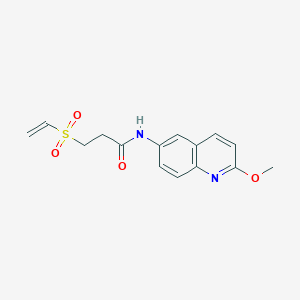
3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide, also known as E64d, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. E64d is a potent inhibitor of cysteine proteases, which are enzymes that play a critical role in a wide range of biological processes.
作用機序
3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide acts as a covalent inhibitor of cysteine proteases by forming a covalent bond with the active site cysteine residue. This leads to the irreversible inhibition of the enzyme, which prevents its activity. This compound has been shown to be a potent inhibitor of cathepsins B, H, and L, which are cysteine proteases involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. Inhibition of cysteine proteases by this compound has been shown to induce apoptosis in cancer cells and prevent viral replication in infected cells. This compound has also been shown to reduce the levels of amyloid-beta, a protein implicated in the pathogenesis of Alzheimer's disease, in vitro and in vivo.
実験室実験の利点と制限
3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide has several advantages for lab experiments, including its potency and specificity for cysteine proteases. However, this compound also has some limitations, including its irreversible inhibition of cysteine proteases, which can affect downstream biological processes. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide in scientific research. One potential direction is the development of this compound-based therapies for the treatment of various diseases, including cancer and neurodegenerative diseases. Another potential direction is the use of this compound as a tool for studying the role of cysteine proteases in biological processes. Additionally, the development of more potent and selective cysteine protease inhibitors based on the structure of this compound is an area of active research.
Conclusion:
In conclusion, this compound is a potent inhibitor of cysteine proteases that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been extensively used in scientific research to study the role of cysteine proteases in various biological processes and has shown promising results in the treatment of various diseases. However, further research is needed to fully understand the potential applications of this compound in biomedical research.
合成法
The synthesis of 3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide involves several steps, starting with the reaction of 2-methoxy-6-quinolinecarboxaldehyde with ethyl vinyl sulfone. The resulting product is then reacted with N-(tert-butoxycarbonyl)glycine to form the intermediate, which is subsequently treated with trifluoroacetic acid to remove the protecting group. The final step involves the reaction of the resulting product with N-methylmorpholine to form this compound.
科学的研究の応用
3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide has been extensively used in scientific research due to its ability to inhibit cysteine proteases. Cysteine proteases are involved in a wide range of biological processes, including apoptosis, antigen processing, and protein degradation. Inhibition of cysteine proteases has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative diseases, and viral infections.
特性
IUPAC Name |
3-ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-22(19,20)9-8-14(18)16-12-5-6-13-11(10-12)4-7-15(17-13)21-2/h3-7,10H,1,8-9H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBXYNKIWTUPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2737418.png)
![6-benzylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2737419.png)
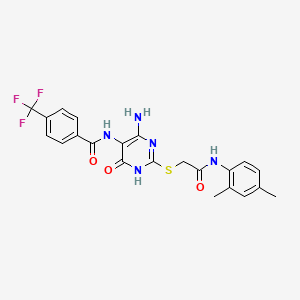
![8-((4-ethylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2737423.png)
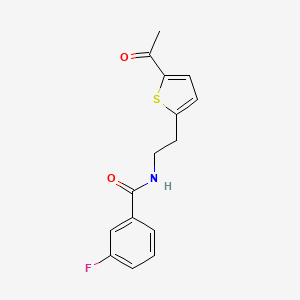
![6-(4-Chlorophenyl)-2-[1-(1-methyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2737427.png)
![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2737428.png)
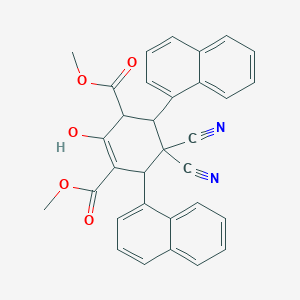
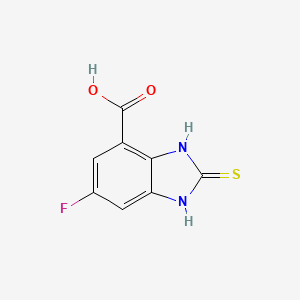
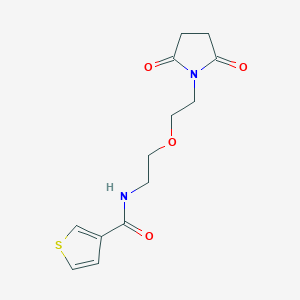
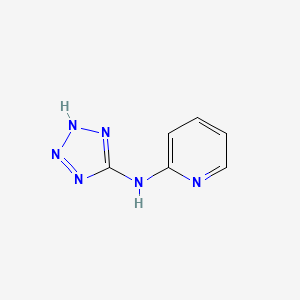
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2737435.png)
